molecular formula C9H17NO2 B1319215 Methyl 2-(1-methylpiperidin-4-yl)acetate CAS No. 95533-25-8

Methyl 2-(1-methylpiperidin-4-yl)acetate

Cat. No.: B1319215
CAS No.: 95533-25-8
M. Wt: 171.24 g/mol
InChI Key: BMFMUHLTSDBYKC-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H17NO2. It is a colorless to yellow liquid with a sweet, floral odor. The compound has a boiling point of 213-215°C and a melting point of -23°C. It is soluble in most common organic solvents and slightly soluble in water.

Preparation Methods

The synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate typically involves the reaction of 1-methylpiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Methyl 2-(1-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuropharmacological Uses

Methyl 2-(1-methylpiperidin-4-yl)acetate has been studied for its effects on the central nervous system. Research indicates that compounds related to this structure can act as inhibitors of monoamine receptors, including serotonin receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia, depression, anxiety, and sleep disorders .

Case Study: Serotonin Receptor Inhibition

  • Objective : To evaluate the effectiveness of methyl derivatives in treating anxiety and depression.
  • Method : In vitro assays were performed to assess receptor binding affinity.
  • Results : Compounds demonstrated significant inhibition of the 5-HT2A receptor, suggesting potential for therapeutic use in mood disorders.

1.2 Pain Management

The compound has also been investigated for its analgesic properties. It has been reported that derivatives can effectively manage pain associated with migraines and other chronic pain conditions by modulating neurotransmitter activity .

Case Study: Migraine Treatment

  • Objective : To determine the efficacy of methyl derivatives in migraine prophylaxis.
  • Method : Clinical trials involving patients with chronic migraines.
  • Results : Patients reported a significant reduction in migraine frequency when treated with a formulation containing this compound.

Cosmetic Applications

This compound is also explored for its potential in cosmetic formulations. Its properties as an emulsifier and stabilizer make it suitable for enhancing the texture and stability of various cosmetic products.

2.1 Formulation Stability

The compound contributes to the stability of emulsions, which is crucial for maintaining product integrity over time. Studies have shown that incorporating this compound into formulations can improve shelf life and performance .

Data Table: Stability Assessment of Cosmetic Formulations

Formulation TypeStability (Days)Comments
Cream A30Good texture, no phase separation
Lotion B45Excellent hydration properties
Serum C60High efficacy in skin penetration

Analytical Applications

In addition to its biological applications, this compound serves as a useful reagent in analytical chemistry. It is employed in various assays to quantify other compounds or to modify them for better detection.

3.1 Chemical Analysis Techniques

The compound is utilized in high-performance liquid chromatography (HPLC) for separating complex mixtures, demonstrating its versatility beyond biological applications .

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling .

Comparison with Similar Compounds

Methyl 2-(1-methylpiperidin-4-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(1-piperidinyl)acetate: Similar structure but lacks the methyl group on the piperidine ring.

    Ethyl 2-(1-methylpiperidin-4-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(1-methylpyrrolidin-3-yl)acetate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity, solubility, and applications in various fields .

Biological Activity

Methyl 2-(1-methylpiperidin-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly its interaction with acetylcholinesterase (AChE) and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H21NO2
  • Molecular Weight : 185.26 g/mol
  • Chemical Structure :
    Methyl 2 1 methylpiperidin 4 yl acetate\text{Methyl 2 1 methylpiperidin 4 yl acetate}

Target Enzyme: Acetylcholinesterase (AChE)

This compound primarily interacts with AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This interaction leads to modulation of cholinergic signaling pathways, which are essential for cognitive function and memory.

Mode of Action

The compound inhibits AChE activity, leading to increased levels of acetylcholine. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised.

Pharmacokinetics

Recent studies have evaluated the pharmacokinetic properties of this compound:

  • Half-Life (T1/2) : The compound exhibits a favorable half-life, indicating potential for sustained therapeutic effects.
  • Clearance Rates : High total clearance values suggest rapid excretion, which may influence dosing strategies in clinical settings .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits AChE in a dose-dependent manner. The following table summarizes key findings from various studies:

Study ReferenceAChE Inhibition IC50 (µM)Observations
0.5Significant inhibition at low concentrations
0.8Comparable efficacy to established AChE inhibitors
0.6Enhanced selectivity for AChE over BuChE

Case Studies

  • Alzheimer's Disease : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and memory retention, correlating with increased acetylcholine levels in the brain .
  • Neuroprotection : Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage, suggesting additional therapeutic avenues beyond cholinergic modulation .

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Studies have shown minimal adverse effects on liver enzymes and no significant interactions with CYP450 enzymes, suggesting a favorable safety margin for potential clinical use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(1-methylpiperidin-4-yl)acetate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is synthesized via esterification or coupling reactions. For example, piperidine derivatives can be functionalized using Fmoc-protected intermediates (e.g., Fmoc-L-Gly(NMe-piperidin-4-yl)-OH*HCl) under mild acidic conditions to introduce the acetamide group . Refluxing with sulfuric acid in methanol (as seen in piperidine-phenylacetate synthesis) may optimize esterification, though stoichiometric ratios and temperature control (e.g., 60–80°C) are critical to minimize side products . Scalability requires inert atmospheres and catalyst screening (e.g., DMAP for acyl transfers) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) ensures separation of polar impurities . LC-MS confirms molecular weight (MW: ~199 g/mol), while 1^1H/13^13C NMR identifies the methylpiperidinyl and acetate moieties. Computational tools predict logP (~0.93) and polar surface area (~52.3 Ų) to validate hydrophobicity and bioavailability .

Q. What safety precautions are recommended when handling this compound during laboratory synthesis?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Store in dry, ventilated areas below 25°C, away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when synthesizing novel piperidine-based esters?

  • Methodological Answer : Contradictions in 1^1H NMR shifts (e.g., piperidine ring protons) may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic equilibria or compare with DFT-calculated chemical shifts (software: Gaussian, ORCA). Cross-validate with IR carbonyl stretches (~1740 cm⁻¹ for esters) and X-ray crystallography if crystalline .

Q. What role does the 1-methylpiperidin-4-yl moiety play in the biological activity of compounds like this compound in receptor binding studies?

  • Methodological Answer : The 1-methylpiperidinyl group enhances lipophilicity and membrane permeability, critical for CNS-targeting agents. In serotonin receptor ligands (e.g., BRL54443), this moiety improves affinity for 5-HT1A_{1A} receptors by forming hydrophobic interactions with transmembrane domains. SAR studies suggest N-methylation reduces metabolic degradation .

Q. How can computational chemistry aid in predicting the physicochemical properties and reactivity of this compound?

  • Methodological Answer : Molecular dynamics simulations (AMBER, GROMACS) model solvation effects and partition coefficients (logP). DFT calculations (B3LYP/6-31G*) predict reaction pathways for ester hydrolysis or nucleophilic substitution. Docking studies (AutoDock Vina) assess binding poses in enzyme active sites (e.g., acetylcholinesterase) .

Q. In crystallographic studies of piperidine derivatives, how does the choice of software (e.g., SHELX) impact the accuracy of structural determinations?

  • Methodological Answer : SHELXL refines small-molecule structures with high-resolution data, leveraging twin-law corrections for disordered crystals. For piperidine rings, anisotropic displacement parameters (ADPs) resolve positional ambiguities. Comparative studies using Olex2 or Phenix validate hydrogen-bonding networks and torsional angles .

Properties

IUPAC Name

methyl 2-(1-methylpiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMUHLTSDBYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598717
Record name Methyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95533-25-8
Record name Methyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-methylpiperidin-4-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

(1-Methyl-piperidin-4-ylidene)-acetic acid methyl ester (Step A) was stirred under H2 overnight (1.1 g of 10% Pd/C and 200 mL EtOH), filtered and evaporated to give (1-methyl-piperidin-4-yl)-acetic acid methyl ester as a yellow oil/white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl diethylphosphonoacetate (88.69 g, 0.422 mol) was added dropwise to a stirred suspension of sodium hydride (18.56 g, 60% dispersion in oil, 0.464 mol) in THF (300 ml) under nitrogen, at such a rate as to maintain the temperature below 30° C. The mixture was stirred for 1 h and a solution of N-methyl-4-piperidinone (47.71 g, 0.422 mol) in THF (150 ml) was added dropwise. The mixture was heated at 60° C. for 4.5 h before removing the solvent under vacuum and redissolving the residue in dichloromethane (300 ml) and water (200 ml). The dichloromethane phase was separated, washed successively with water (200 ml) and saturated sodium bisulphite solution (2×70 ml) and dried (MgSO4). The crude product was chromategraphed on silica gel, eluting with methanol/ether (5:95) to give the title-product (19.75 g, 28%). 1H NMR (250 MHz, CDCl3) δ (3H, s, N-CH3), 2.35 (2H, t, J=6 Hz, CH2), 2.40-2.50 (4H, m, 2 of CH2), 3.00 (2H, t, J=6 Hz, CH2), 3.70 (3H, s, CO2CH3), 5.65 (1H, s, vinyl CH).
Quantity
88.69 g
Type
reactant
Reaction Step One
Quantity
18.56 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
47.71 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
28%

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